REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:8])[CH2:3][CH2:4][CH2:5][CH2:6][NH2:7].[CH:9](OCC)=[O:10]>>[CH3:1][N:2]([CH3:8])[CH2:3][CH2:4][CH2:5][CH2:6][NH:7][CH:9]=[O:10]
|
Name
|
|
Quantity
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3 g
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Type
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reactant
|
Smiles
|
CN(CCCCN)C
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Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux under an atmosphere of nitrogen for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the mixture was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue was purified by chromatography on silica
|
Type
|
WASH
|
Details
|
eluting with a mixture of methanol and DCM (20%)
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CCCCNC=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |